Salsolidine

Content Navigation

Irreproducible MAO inhibition assays and inefficient alkaloid synthesis often stem from racemic mixtures or catechol protecting-group requirements. Salsolidine (CAS 5784-74-7) eliminates these bottlenecks:

- Enantiopure (R)-isomer provides 31-fold potency difference and high MAO-A selectivity, ensuring assay consistency.

- Fully O-methylated catechol ring avoids protection/deprotection steps during N-alkylation, unlike Salsoline.

- High-purity (>98%) reactive secondary amine enables direct Ullmann coupling for bisbenzylisoquinoline libraries.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

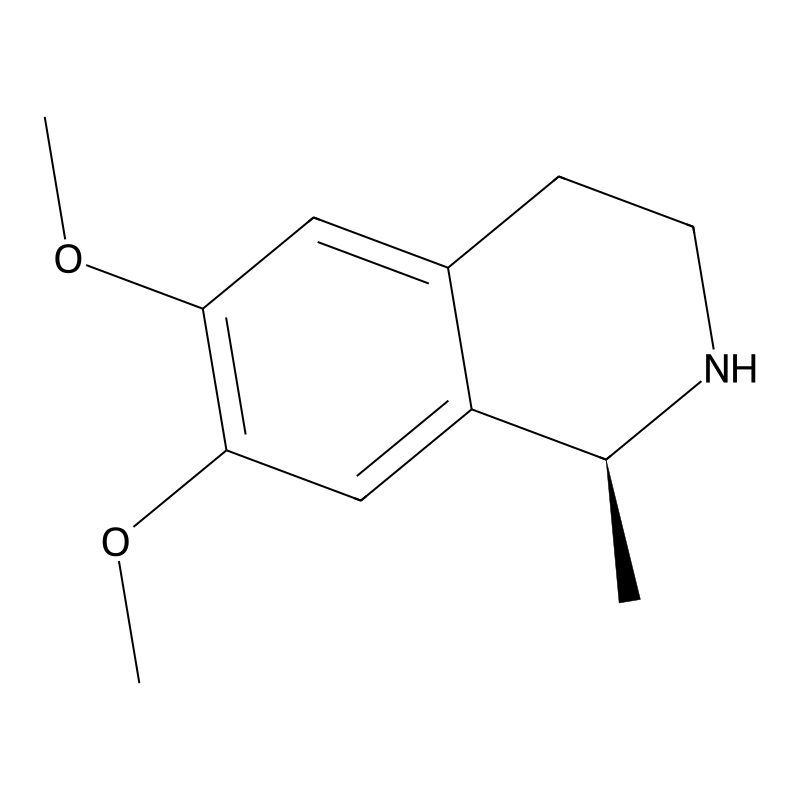

Salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is a well-characterized tetrahydroisoquinoline (THIQ) alkaloid utilized extensively as a neuropharmacological reference standard and a versatile synthetic building block [1]. Unlike crude plant extracts, high-purity Salsolidine offers a fully methylated catechol moiety (6,7-dimethoxy) and a reactive secondary amine, making it an ideal precursor for complex bisbenzylisoquinoline synthesis [2]. Its defined stereocenters and predictable reactivity profile make it a critical procurement choice for laboratories scaling up alkaloid synthesis or standardizing monoamine oxidase (MAO) inhibition assays.

Research Fit

References

- [1] Bembenek ME, et al. 'Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines.' J Med Chem. 1990 Jan;33(1):147-52.

- [2] 'Enantioselective Synthesis of Tetrahydroprotoberberines and Bisbenzylisoquinoline Alkaloids from a Deprotonated α-Aminonitrile.' J. Org. Chem. 2011, 76, 21, 8907–8921.

Substituting Salsolidine with closely related analogs like Salsoline (6-hydroxy-7-methoxy) or Carnegine (N-methylated) introduces severe process and functional limitations [1]. In synthetic workflows, the free C6-hydroxyl group of Salsoline requires additional protection-deprotection steps to prevent unwanted side reactions during N-alkylation, increasing reagent costs and lowering overall yields [2]. Conversely, substituting with Carnegine eliminates the secondary amine entirely, rendering the molecule inert to the N-derivatization required for building extended isoquinoline libraries. Furthermore, generic substitution with racemic mixtures disrupts enzymatic assay reproducibility, as the specific stereocenters of Salsolidine strictly dictate target binding affinity [3].

Substitution Risk

References

- [1] Manske RHF, Holmes HL. 'The Alkaloids: Chemistry and Physiology, Volume IV.' Academic Press, 1954.

- [2] 'Enantioselective Synthesis of Tetrahydroprotoberberines and Bisbenzylisoquinoline Alkaloids from a Deprotonated α-Aminonitrile.' J. Org. Chem. 2011, 76, 21, 8907–8921.

- [3] Bembenek ME, et al. 'Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines.' J Med Chem. 1990 Jan;33(1):147-52.

Stereoselective Potency in MAO-A Inhibition Assays

Salsolidine acts as a competitive, stereoselective inhibitor of MAO-A, which is critical for standardizing neuropharmacological assays. Quantitative evaluations demonstrate that the (R)-enantiomer is highly potent, whereas the (S)-enantiomer exhibits drastically reduced activity [1]. This stereochemical dependency necessitates the procurement of chirally pure Salsolidine for precise enzymatic profiling, rather than relying on racemic mixtures or non-selective THIQ analogs [2].

| Evidence Dimension | MAO-A Inhibition Constant (Ki) |

| Target Compound Data | (R)-Salsolidine (Ki = 6 µM) |

| Comparator Or Baseline | (S)-Salsolidine (Ki = 186 µM) |

| Quantified Difference | 31-fold higher inhibitory potency for the (R)-enantiomer |

| Conditions | In vitro highly purified human MAO-A enzymatic assay |

Forces the procurement of chirally pure (R)-Salsolidine over racemic mixtures to prevent 31-fold variance in assay reproducibility.

Process Efficiency in N-Alkylation Workflows vs. Salsoline

When synthesizing advanced isoquinoline derivatives, the presence of unprotected functional groups dictates process efficiency. Salsolidine features a fully O-methylated catechol ring (6,7-dimethoxy), whereas its analog Salsoline contains a reactive C6-hydroxyl group [1]. Attempting direct N-alkylation on Salsoline results in competitive O-alkylation, necessitating at least two additional synthetic steps (protection and deprotection) to achieve chemoselectivity[2]. Salsolidine bypasses this requirement entirely, enabling direct, single-step N-derivatization.

| Evidence Dimension | Synthetic steps required for selective N-alkylation |

| Target Compound Data | Salsolidine (1 step: direct N-alkylation) |

| Comparator Or Baseline | Salsoline (3 steps: O-protection, N-alkylation, O-deprotection) |

| Quantified Difference | 66% reduction in synthetic steps for N-derivatization |

| Conditions | Standard electrophilic N-alkylation conditions |

Eliminates the need for costly hydroxyl protection steps, drastically reducing reagent overhead and improving overall yields in library synthesis.

Synthetic Viability for Bisbenzylisoquinolines vs. Carnegine

Salsolidine serves as an essential secondary amine building block for the synthesis of complex dimeric alkaloids via Ullmann diaryl ether synthesis. In contrast, its N-methylated analog, Carnegine, is a tertiary amine and is completely inert to further N-functionalization[1]. Utilizing Carnegine for extended library synthesis would require a harsh, low-yield N-demethylation step, whereas Salsolidine offers immediate reactivity [2].

| Evidence Dimension | Reactivity toward direct N-derivatization |

| Target Compound Data | Salsolidine (Secondary amine; highly reactive) |

| Comparator Or Baseline | Carnegine (Tertiary amine; unreactive) |

| Quantified Difference | Direct 1-step coupling capability vs. 0% direct coupling (requires destructive demethylation) |

| Conditions | Microwave-accelerated Ullmann diaryl ether synthesis / N-alkylation workflows |

Ensures direct compatibility with N-alkylation workflows, making it the mandatory starting material for bisbenzylisoquinoline library generation.

Chiral Catalyst Benchmarking and Method Validation

Salsolidine serves as a premier benchmark molecule for validating novel enantioselective hydrogenation catalysts (e.g., BINAP-Ru) and asymmetric Pomeranz-Fritsch-Bobbitt cyclization protocols. Its well-documented stereochemical outcomes allow researchers to precisely quantify the enantiomeric excess (ee) achieved by new catalytic systems [1].

Standardization of MAO-A Selective Inhibitor Assays

Due to its 31-fold difference in enantiomeric potency and high selectivity for MAO-A over MAO-B, (R)-Salsolidine is deployed as a reliable, competitive reference inhibitor in neuropharmacological screening. It provides a stable baseline for evaluating the efficacy of novel monoamine oxidase inhibitors [2].

Precursor for Advanced Isoquinoline Alkaloid Libraries

The combination of a fully O-methylated catechol ring and a reactive secondary amine makes Salsolidine the optimal starting material for synthesizing complex bisbenzylisoquinolines and protoberberines via direct N-alkylation and Ullmann coupling, bypassing the protection steps required when using Salsoline [3].

Application Fit Matrix

References

- [1] Rozwadowska MD. 'Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids.' Heterocycles, Vol. 39, No. 2, 1994.

- [2] Bembenek ME, et al. 'Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines.' J Med Chem. 1990 Jan;33(1):147-52.

- [3] 'Enantioselective Synthesis of Tetrahydroprotoberberines and Bisbenzylisoquinoline Alkaloids from a Deprotonated α-Aminonitrile.' J. Org. Chem. 2011, 76, 21, 8907–8921.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Salsolidine

Explore Compound Types